Peptide 6A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Peptide 6A is a synthetic antimicrobial peptide derived from the skin secretions of South American frogs. It has been modified to enhance its antibacterial and anti-inflammatory properties. This peptide has shown significant potential in treating infections and reducing inflammation, making it a promising candidate for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Peptide 6A is synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is carried out under controlled conditions to ensure the correct sequence and structure of the peptide .

Industrial Production Methods

For large-scale production, this compound can be synthesized using automated peptide synthesizers, which streamline the SPPS process. These machines allow for precise control over reaction conditions, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide .

Chemical Reactions Analysis

Types of Reactions

Peptide 6A undergoes various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s structure and enhance its stability.

Reduction: Used to break disulfide bonds within the peptide, altering its conformation.

Substitution: Involves replacing specific amino acids to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents such as N,N-Diisopropylethylamine (DIPEA) and N-methyl-morpholine (NMM).

Major Products Formed

The major products formed from these reactions include modified peptides with enhanced stability, altered conformation, and improved biological activity .

Scientific Research Applications

Peptide 6A has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in innate immunity and its interaction with microbial membranes.

Medicine: Explored as a potential therapeutic agent for treating bacterial infections and inflammatory diseases.

Industry: Utilized in the development of antimicrobial coatings and materials

Mechanism of Action

Peptide 6A exerts its effects through multiple mechanisms:

Antibacterial Activity: It disrupts bacterial cell membranes, leading to cell lysis and death.

Anti-inflammatory Activity: This compound inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs) signaling pathways, reducing the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

Medusin-PT: Another antimicrobial peptide derived from frog skin secretions, with similar antibacterial properties.

LL-37: A human antimicrobial peptide with broad-spectrum activity against bacteria, viruses, and fungi.

Magainin: An antimicrobial peptide from frog skin with potent antibacterial and antifungal activities.

Uniqueness of Peptide 6A

This compound stands out due to its dual antibacterial and anti-inflammatory activities, making it a versatile therapeutic agent. Its ability to inhibit specific signaling pathways involved in inflammation further enhances its potential for treating inflammatory diseases .

Biological Activity

Peptide 6A, also known as NP-6, is an antimicrobial peptide that has garnered attention for its potential therapeutic applications, particularly against bacterial pathogens. This article delves into the biological activity of this compound, focusing on its physicochemical properties, mechanisms of action, and implications for clinical use.

Understanding the physicochemical properties of this compound is crucial for evaluating its biological activity. Key characteristics include:

- Molecular Weight : this compound has a relatively low molecular weight, which facilitates its penetration into bacterial membranes.

- Charge : The peptide is cationic, which enhances its interaction with negatively charged bacterial membranes.

- Hydrophobicity : A balance of hydrophobic and hydrophilic residues contributes to its ability to disrupt microbial membranes.

These properties are essential for the peptide's effectiveness against various pathogens.

This compound exerts its antimicrobial effects through several mechanisms:

- Membrane Disruption : The primary mode of action involves the disruption of bacterial cell membranes. This is achieved through the formation of pores or channels, leading to cell lysis.

- DNA and RNA Binding : this compound has been shown to bind to bacterial DNA and RNA, inhibiting essential cellular functions such as replication and protein synthesis .

- Enzymatic Inhibition : The peptide can affect intracellular enzymes like T-ATPase and β-galactosidase, further hindering bacterial metabolism .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | ≤ 4 | High |

| Escherichia coli | ≤ 8 | Moderate |

| Salmonella Enteritidis | ≤ 16 | Low |

These results demonstrate that this compound exhibits strong antibacterial activity, particularly against Staphylococcus aureus, a common pathogen associated with infections.

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical and experimental settings:

- In vitro Studies : Research showed that this compound significantly reduced the viability of Staphylococcus aureus in laboratory settings. Flow cytometric analysis revealed increased permeability in treated bacterial cells, confirming membrane disruption as a mechanism .

- Animal Models : In vivo studies using murine models demonstrated that administration of this compound led to a significant reduction in bacterial load in infected tissues. This suggests potential for therapeutic application in treating infections caused by resistant strains .

Safety Profile

The safety profile of this compound is critical for its development as a therapeutic agent. Hemolysis assays indicate low toxicity towards human red blood cells at effective concentrations, making it a promising candidate for further development .

Properties

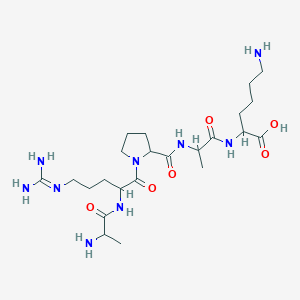

IUPAC Name |

6-amino-2-[2-[[1-[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H43N9O6/c1-13(25)18(33)30-15(8-5-11-28-23(26)27)21(36)32-12-6-9-17(32)20(35)29-14(2)19(34)31-16(22(37)38)7-3-4-10-24/h13-17H,3-12,24-25H2,1-2H3,(H,29,35)(H,30,33)(H,31,34)(H,37,38)(H4,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCMUACTOZLBLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H43N9O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.